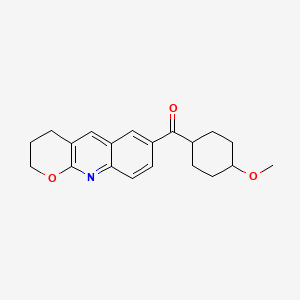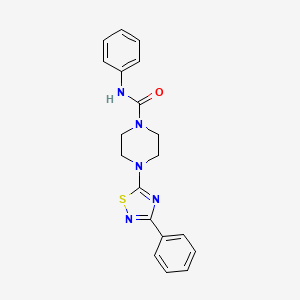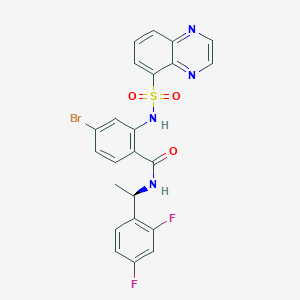
Hepsulfam
Vue d'ensemble
Description
Hepsulfam, également connu sous le nom de 1,7-heptanediol-bis-sulfamate, est un agent alkylant bifonctionnel. Il appartient à une série d'esters d'acides bissulfamates synthétisés pour améliorer l'efficacité antitumorale du busulfan. This compound a montré une large activité antinéoplasique dans des études précliniques et a été évalué dans des essais cliniques pour son utilisation potentielle dans le traitement du cancer .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Hepsulfam est synthétisé par réaction du 1,7-heptanediol avec l'acide sulfamique. La réaction implique généralement l'utilisation d'un agent déshydratant pour faciliter la formation des liaisons esters sulfamates. Le processus peut être résumé comme suit :
Matières Premières : 1,7-heptanediol et acide sulfamique.
Conditions de Réaction : La réaction est effectuée en présence d'un agent déshydratant tel que le chlorure de thionyle ou l'oxychlorure de phosphore.
Procédure : Le 1,7-heptanediol est mis à réagir avec l'acide sulfamique sous des conditions de température et de pression contrôlées pour former l'this compound.
Méthodes de Production Industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Manipulation en Masse : De grandes quantités de 1,7-heptanediol et d'acide sulfamique sont manipulées dans des réacteurs industriels.
Optimisation : Les conditions de réaction sont optimisées pour un rendement et une pureté maximum.
Analyse Des Réactions Chimiques
Types de Réactions : Hepsulfam subit plusieurs types de réactions chimiques, notamment :
Alkylation : this compound peut alkyler les sites nucléophiles de l'ADN, conduisant à la formation d'adduits d'ADN.
Réticulation : Il forme des réticulations inter-brins dans l'ADN, ce qui peut interférer avec la réplication et la transcription de l'ADN.
Réactifs et Conditions Courants :
Réactions d'Alkylation : this compound réagit avec des nucléophiles tels que la guanosine et le GMP dans l'ADN à la position 7 de l'azote. La réaction est généralement effectuée dans des conditions physiologiques.
Réactions de Réticulation : La formation de réticulations d'ADN se produit dans des conditions similaires, l'this compound réagissant avec l'ADN pour former des adduits bis-alkylés.
Principaux Produits :
Adduits de Guanosine Mono-alkylés : Formés lorsque l'this compound réagit avec la guanosine.
Adduits de Guanosine Bis-alkylés : Formés lorsque l'this compound réagit avec deux molécules de guanosine.
Réticulations d'ADN : Formées lorsque l'this compound crée des réticulations inter-brins dans l'ADN.
4. Applications de la Recherche Scientifique
Chimie : Utilisé comme composé modèle pour étudier les réactions d'alkylation et de réticulation.
Biologie : Étudié pour ses effets sur l'ADN et les processus cellulaires.
Médecine : Évalué dans des essais cliniques pour son activité antitumorale.
5. Mécanisme d'Action
This compound exerce ses effets par l'alkylation et la réticulation de l'ADN. Le mécanisme implique :
Alkylation : this compound alkyle les sites nucléophiles de l'ADN, conduisant à la formation d'adduits d'ADN.
Cibles Moléculaires : Les principales cibles sont les résidus de guanosine dans l'ADN.
Voies Impliquées : La formation d'adduits d'ADN et de réticulations peut déclencher des réponses cellulaires telles que l'apoptose et l'arrêt du cycle cellulaire.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study alkylation and cross-linking reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Evaluated in clinical trials for its antitumor activity.
Industry: Potential applications in the development of new chemotherapeutic agents and DNA-targeting drugs.
Mécanisme D'action
Hepsulfam is structurally similar to busulfan but has distinct properties:
Busulfan: Another bifunctional alkylating agent used in chemotherapy. It has a different alkylation pattern and toxicity profile compared to this compound.
Dimethylbusulfan: A derivative of busulfan with similar alkylating properties.
Uniqueness of this compound:
Enhanced Antitumor Activity: this compound has shown broader antitumor activity in preclinical studies compared to busulfan.
Distinct DNA Cross-Linking: this compound forms unique DNA cross-links that differ from those formed by busulfan.
Comparaison Avec Des Composés Similaires
Hepsulfam est structurellement similaire au busulfan, mais possède des propriétés distinctes :
Busulfan : Un autre agent alkylant bifonctionnel utilisé en chimiothérapie. Il a un modèle d'alkylation et un profil de toxicité différents de ceux de l'this compound.
Diméthylbusulfan : Un dérivé du busulfan ayant des propriétés alkylantes similaires.
Unicité de this compound :
Activité Antitumorale Améliorée : this compound a montré une activité antitumorale plus large dans des études précliniques que le busulfan.
Réticulation d'ADN Distincte : this compound forme des réticulations d'ADN uniques qui diffèrent de celles formées par le busulfan.
Liste des Composés Similaires :
- Busulfan
- Diméthylbusulfan
- PL63
Propriétés
IUPAC Name |
7-sulfamoyloxyheptyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJWDOZNKBUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242619 | |
| Record name | Hepsulfam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 3.6 - 2.7 (mg/mL), Buffer, pH 4 5.0 - 3.3 (mg/mL), Buffer, pH 9 5.6 - 3.7 (mg/mL), Ethanol > 10.6 (mg/mL), Dimethylacetamide > 10.0 (mg/mL), DMSO > 11.2 (mg/mL), Chloroform < 0.7 (mg/mL), Ethyl acetate > 9.9 (mg/mL), t-Butanol > 10.0 (mg/mL) | |
| Record name | HEPSULFAM | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/329680%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
96892-57-8 | |
| Record name | Hepsulfam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96892-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hepsulfam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096892578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hepsulfam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hepsulfam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPSULFAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971DU2GQ51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)











